molecular formula C13H25N3O B3335881 (Cyclododecylideneamino)urea CAS No. 14990-47-7

(Cyclododecylideneamino)urea

Cat. No.: B3335881
CAS No.: 14990-47-7
M. Wt: 239.36 g/mol
InChI Key: DLKVWTOQZJQSAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Cyclododecylideneamino)urea is an organic compound with the molecular formula C₁₃H₂₅N₃O It is a derivative of urea, characterized by the presence of a cyclododecylidene group attached to the amino group of urea

Preparation Methods

Synthetic Routes and Reaction Conditions

(Cyclododecylideneamino)urea can be synthesized through the reaction of cyclododecanone with semicarbazide. The reaction typically involves the following steps:

    Formation of Cyclododecanone Semicarbazone: Cyclododecanone reacts with semicarbazide hydrochloride in the presence of a base such as sodium acetate to form cyclododecanone semicarbazone.

    Cyclization: The semicarbazone undergoes cyclization to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Cyclododecylideneamino)urea can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.

    Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield cyclododecanone and urea.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.

    Hydrolysis: Acidic or basic aqueous solutions are used.

    Oxidation and Reduction: Various oxidizing and reducing agents can be employed, depending on the desired transformation.

Major Products

    Hydrolysis: Cyclododecanone and urea.

    Substitution: Depending on the substituent introduced, various substituted urea derivatives can be formed.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Cyclododecylideneamino)urea depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Cyclododecanone Semicarbazone: A precursor in the synthesis of (Cyclododecylideneamino)urea.

    N-Substituted Ureas: Compounds with similar structural features but different substituents on the nitrogen atom.

Uniqueness

This compound is unique due to the presence of the cyclododecylidene group, which imparts distinct chemical and physical properties compared to other urea derivatives

Properties

IUPAC Name

(cyclododecylideneamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c14-13(17)16-15-12-10-8-6-4-2-1-3-5-7-9-11-12/h1-11H2,(H3,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKVWTOQZJQSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=NNC(=O)N)CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300154
Record name (cyclododecylideneamino)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14990-47-7
Record name NSC135138
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (cyclododecylideneamino)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Cyclododecylideneamino)urea
Reactant of Route 2
(Cyclododecylideneamino)urea
Reactant of Route 3
(Cyclododecylideneamino)urea
Reactant of Route 4
(Cyclododecylideneamino)urea
Reactant of Route 5
(Cyclododecylideneamino)urea
Reactant of Route 6
(Cyclododecylideneamino)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.